molecular formula C15H17N3O2 B5608634 1-(2-furylmethyl)-4-(3-pyridinylcarbonyl)piperazine

1-(2-furylmethyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5608634
M. Wt: 271.31 g/mol
InChI Key: XBEYKICZHGBEIU-UHFFFAOYSA-N
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Description

The compound "1-(2-furylmethyl)-4-(3-pyridinylcarbonyl)piperazine" is a notable subject of research due to its structural complexity and potential biological activity. This summary synthesizes findings from various studies that have explored its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of piperazin-1-yl substituted unfused heterobiaryls, including compounds structurally related to this compound, involves elucidating structural features affecting binding affinity to biological targets such as the 5-HT7 receptors. Systematic structural modifications, such as changes in the core moiety and substitutions at various positions, have been explored to enhance biological activity and binding affinity (Strekowski et al., 2016).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have been carried out using techniques like X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals, revealing physicochemical properties and aiding in the rational design of derivatives with enhanced properties (Ban et al., 2023).

Chemical Reactions and Properties

Research on chemical reactions and properties includes the synthesis of heterocyclic systems and transformation into various derivatives. The structure of these substances is confirmed through physical-chemical methods, and their bioactivities, such as enzyme inhibitory activity and antibacterial efficacy, are explored to identify potential therapeutic applications (Phuong et al., 2017).

Physical Properties Analysis

The physical properties of compounds structurally similar to this compound, including solubility, melting points, and crystalline structures, are crucial for understanding their behavior in biological systems and their potential application in drug development. Studies focus on crystallization behavior and solubility in various solvents to optimize synthesis and application processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are central to understanding the compound's potential as a therapeutic agent. The synthesis and evaluation of derivatives reveal their potential in inhibiting specific receptors or enzymes, providing a basis for developing new drugs with targeted activities (Hussain et al., 2017).

properties

IUPAC Name

[4-(furan-2-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(13-3-1-5-16-11-13)18-8-6-17(7-9-18)12-14-4-2-10-20-14/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEYKICZHGBEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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